3-Bromo-6-chloroisoquinoline

Kinase inhibition CK2 alpha HIPK2

Researchers requiring site-selective sequential isoquinoline functionalization face synthetic dead-ends with mono-halogenated scaffolds. 3-Bromo-6-chloroisoquinoline (CAS 1276056-79-1) provides orthogonal C3-Br and C6-Cl handles for controlled Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi), enabling divergent 3,6-disubstituted library synthesis from a single intermediate. • XLogP3 2.9 supports CNS drug-likeness; +0.8 LogP over unsubstituted isoquinoline enhances membrane permeability • 98% purity with batch-specific QC (NMR, HPLC); scalable gram-to-kilogram supply • Orthogonal dihalogen architecture avoids regioisomeric ambiguity in kinase inhibitor SAR campaigns

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1276056-79-1
Cat. No. B573110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloroisoquinoline
CAS1276056-79-1
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1Cl)Br
InChIInChI=1S/C9H5BrClN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H
InChIKeyNAABYMOOMLEFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloroisoquinoline: Identity & Procurement


3-Bromo-6-chloroisoquinoline (CAS 1276056-79-1) is a dihalogenated isoquinoline building block with the molecular formula C₉H₅BrClN and a molecular weight of 242.50 g·mol⁻¹ . It features bromine at the C3 position and chlorine at the C6 position of the isoquinoline bicyclic scaffold, a substitution pattern that confers differential reactivity at each halogen site for sequential cross-coupling functionalization . The compound is commercially available in research quantities with typical purities of 95–98% from multiple global suppliers [1].

3-Bromo-6-chloroisoquinoline: Interchangeability Concerns


Mono-halogenated isoquinolines such as 3-bromoisoquinoline (CAS 34784-02-6) or 6-chloroisoquinoline (CAS 62882-02-4) lack the orthogonally addressable dual-halogen architecture that enables sequential, site-selective functionalization—a critical requirement in convergent medicinal chemistry workflows [1]. Regioisomeric dihalogenated analogs (e.g., 6-bromo-3-chloroisoquinoline, CAS 552331-06-3) place reactive handles at different ring positions, altering both the electronic landscape of the scaffold and the steric accessibility of each coupling site, which can fundamentally change cross-coupling regioselectivity and downstream SAR interpretation . Direct generic substitution without experimental validation therefore risks synthetic failure, altered pharmacophore geometry, and irreproducible biological activity profiles.

3-Bromo-6-chloroisoquinoline: Comparative Evidence


Kinase Inhibition: Dihalogenated vs. Mono-Halogenated Scaffolds

A closely related dihalogenated isoquinoline scaffold—sodium 5-bromo-1-chlorobenzo[h]isoquinoline-8-carboxylate—demonstrates potent dual kinase inhibition with IC₅₀ < 300 nM against CK2α and IC₅₀ = 650 nM against HIPK2 in enzymatic assays [1]. These values place dihalogenated isoquinolines in a potency range that mono-halogenated isoquinolines (e.g., 3-bromoisoquinoline or 6-chloroisoquinoline) have not been reported to achieve against these kinase targets, consistent with the broader class observation that 1,3-di-substituted isoquinolines can reach IC₅₀ values of 30–50 nM against PKA catalytic subunit [2]. While direct comparative data for the exact 3-bromo-6-chloro substitution pattern are not yet published, the available SAR for dihalogenated isoquinolines indicates that dual halogenation contributes to enhanced target engagement relative to mono-substituted scaffolds.

Kinase inhibition CK2 alpha HIPK2 HPK1

Synthetic Accessibility: Direct vs. Multi-Step Routes

3-Bromo-6-chloroisoquinoline can be synthesized via a convergent route that leverages the differential directing effects of the isoquinoline ring: bromination at the 3-position using NBS in acetic acid, followed by chlorination at the 6-position, with overall isolated yields reported in the range of 40–60% after chromatographic purification [1]. In contrast, the regioisomer 6-bromo-3-chloroisoquinoline (CAS 552331-06-3) requires a distinct synthetic sequence starting from 6-nitroisoquinoline-1,3(2H,4H)-dione, with key bromination using phosphorus oxybromide at 105–110 °C—a step that produces the dibromo intermediate before selective mono-substitution can be achieved [2]. This difference in synthetic accessibility directly impacts procurement lead time and cost at scale.

Organic synthesis Halogenation Building block Yield

Lipophilicity: Dual Halogenation vs. Parent Isoquinoline

The predicted XLogP3 of 3-bromo-6-chloroisoquinoline is 2.9, representing a significant increase over unsubstituted isoquinoline (XLogP = 2.1) . This ΔLogP of +0.8 is attributable to the additive hydrophobic contributions of bromine (π ≈ +0.86) and chlorine (π ≈ +0.71) at the 3- and 6-positions, respectively, calculated using the Hansch π-constant method [1]. The 6-bromo-3-chloroisoquinoline regioisomer has an identical molecular formula and is expected to share a similar predicted LogP; however, the 3-bromo-6-chloro isomer places the larger, more polarizable bromine atom at the 3-position—proximal to the nitrogen heteroatom—which may differentially modulate the compound's effective logD at physiological pH due to altered pKa of the isoquinoline nitrogen.

Lipophilicity LogP Drug-likeness Permeability

Trans-Halogenation Potential: Bromo-Chloro to Iodo Scaffolds

Microwave-assisted trans-halogenation of chloro- and bromo-substituted isoquinolines using acetic anhydride and sodium iodide leads to the corresponding iodinated heterocycles in high yield [1]. Although this study did not test 3-bromo-6-chloroisoquinoline specifically, it demonstrated that both bromo- and chloro-substituted quinolines and isoquinolines undergo efficient trans-halogenation under identical conditions (microwave irradiation, NaI, Ac₂O). The presence of two different halogen leaving groups at the 3- and 6-positions in 3-bromo-6-chloroisoquinoline offers the theoretical possibility of sequential trans-halogenation—selectively replacing bromine (more reactive toward oxidative addition) while retaining chlorine, or vice versa under tuned conditions—a synthetic flexibility not available from homo-dihalogenated analogs (e.g., 3,6-dichloroisoquinoline or 3,6-dibromoisoquinoline).

Trans-halogenation Microwave-assisted synthesis Iodination Cross-coupling

Purity Benchmarking: Dihalogenated vs. Regioisomeric Scaffolds

Multiple global suppliers offer 3-bromo-6-chloroisoquinoline at standard purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses routinely available [1]. By comparison, the regioisomer 6-bromo-3-chloroisoquinoline (CAS 552331-06-3) is available from fewer suppliers, and its synthesis has documented sensitivity to solvent choice—with yields dropping below 20% when acetonitrile is used instead of acetic acid —raising concerns about batch-to-batch consistency and impurity profiles at scale. The 3-bromo-6-chloro isomer benefits from a more robust and scalable synthetic route, translating into more reliable commercial availability and lower procurement risk.

Purity specification QC analytics Procurement Batch consistency

3-Bromo-6-chloroisoquinoline: Application Scenarios


Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting kinases such as CK2α, HIPK2, or HPK1 can deploy 3-bromo-6-chloroisoquinoline as a core scaffold for SAR exploration. Cross-study evidence demonstrates that structurally related dihalogenated isoquinolines achieve sub-micromolar to low-nanomolar IC₅₀ values against these kinases—potency levels not reported for mono-halogenated isoquinoline building blocks [1]. The 3-bromo-6-chloro substitution pattern provides two orthogonal synthetic handles for divergent library synthesis, enabling systematic exploration of substituent effects on both potency and selectivity.

Sequential Cross-Coupling for Divergent Library Synthesis

The differential reactivity of the C3–Br and C6–Cl bonds allows for sequential Pd-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, or Negishi—at the two positions in a controlled manner. This enables the construction of diverse 3,6-disubstituted isoquinoline libraries from a single advanced intermediate, reducing the number of synthetic steps compared to convergent approaches that would require separate building blocks for each substitution pattern [2]. The microwave-assisted trans-halogenation literature further supports the feasibility of converting either halogen to iodine for enhanced coupling reactivity [3].

CNS-Penetrant Probe Development

With a predicted XLogP3 of 2.9, 3-bromo-6-chloroisoquinoline falls within the favorable lipophilicity window (LogP 1–3) associated with CNS drug-likeness, while the +0.8 LogP increase over unsubstituted isoquinoline enhances membrane permeability . This property profile supports its use as a starting scaffold for CNS-targeted probe and lead discovery programs where balanced solubility-permeability is critical.

Process Chemistry Scale-Up

The established two-step sequential halogenation route to 3-bromo-6-chloroisoquinoline, with reported yields of 40–60%, provides a scalable foundation for process chemistry development [4]. Multiple commercial suppliers deliver the compound at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring reproducible input quality for gram-to-kilogram scale campaigns [5]. This contrasts favorably with regioisomeric dihalogenated isoquinolines whose syntheses are more sensitive to reaction conditions and solvent choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.